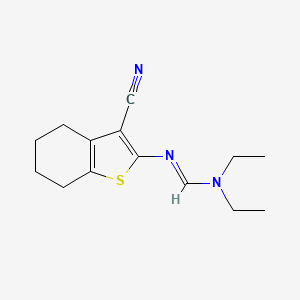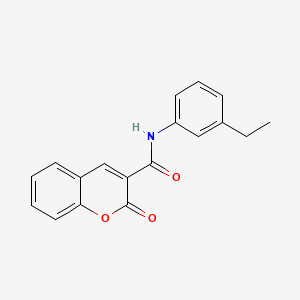
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer treatment and research.
作用機序
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling proteins and inhibiting cell growth and proliferation. This mechanism of action is similar to that of other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has also been shown to enhance the differentiation of neural stem cells, which could have applications in regenerative medicine.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is its potency and selectivity for EGFR, which makes it a valuable tool for studying EGFR signaling in various cell types and experimental conditions. However, like other kinase inhibitors, N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine can have off-target effects and may not be suitable for all experimental systems. In addition, the high cost of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine can be a limitation for some researchers.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and related compounds. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of research is the investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and other kinase inhibitors in combination with other therapies, such as immunotherapy, is an area of active investigation.
合成法
The synthesis of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves several steps, including the reaction of 4-chloroaniline with ethyl chloroformate to form N-(4-chlorophenyl)-N'-ethylcarbamoyl chloride, which is then reacted with 4-morpholineethanamine to form the desired product. The purity of the compound can be further improved through recrystallization and other purification methods.
科学的研究の応用
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been widely used in scientific research as a tool to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been used to investigate the mechanisms of EGFR signaling, as well as its interactions with other signaling pathways.
特性
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-2-17-13-19-14(18-12-5-3-11(16)4-6-12)21-15(20-13)22-7-9-23-10-8-22/h3-6H,2,7-10H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKSZPQUKBXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
